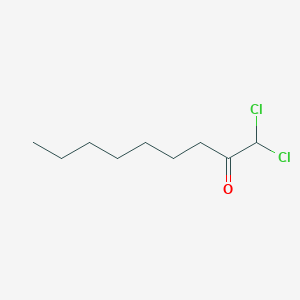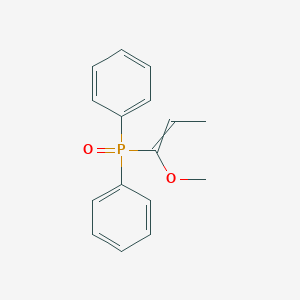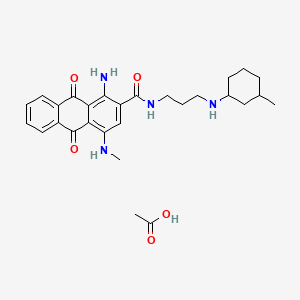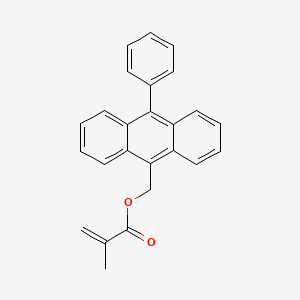
1,1-Dichlorononan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichlorononan-2-one is an organic compound characterized by the presence of two chlorine atoms and a ketone functional group on a nine-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dichlorononan-2-one can be synthesized through the chlorination of nonan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1,1-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dichlorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 1,1-Dichlorononan-2-ol.
Substitution: 1-Hydroxy-1-chlorononan-2-one or 1,1-Dihydroxynonan-2-one.
Aplicaciones Científicas De Investigación
1,1-Dichlorononan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-Dichlorononan-2-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and chlorine functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
1,1-Dichlorononan-3-one: Similar structure but with the ketone group at the 3-position.
1,1-Dichlorodecan-2-one: Similar structure but with a ten-carbon chain.
1,1-Dichlorooctan-2-one: Similar structure but with an eight-carbon chain.
Uniqueness: 1,1-Dichlorononan-2-one is unique due to its specific positioning of the ketone and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.
Propiedades
Número CAS |
82772-56-3 |
|---|---|
Fórmula molecular |
C9H16Cl2O |
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
1,1-dichlorononan-2-one |
InChI |
InChI=1S/C9H16Cl2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-7H2,1H3 |
Clave InChI |
SLRUALWORAUWQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)






![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)



![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

